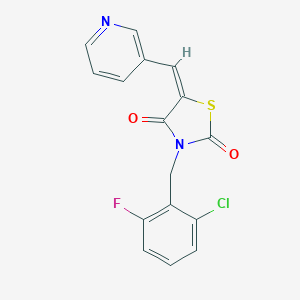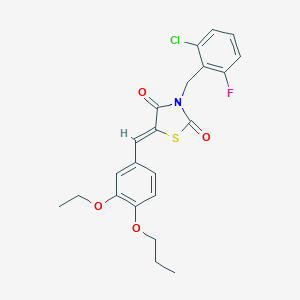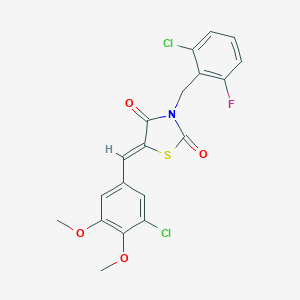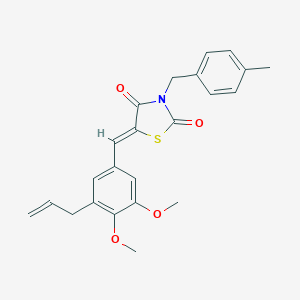![molecular formula C20H16ClN3O3S B300600 (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B300600.png)
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzimidazole moiety, which is often associated with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Coupling of the Two Fragments: The final step involves the coupling of the thiazolidine-2,4-dione core with the benzimidazole moiety, often using a suitable base and solvent system to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated thiazolidine-2,4-dione core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound’s thiazolidine-2,4-dione core is known for its anti-inflammatory and anti-diabetic properties. The benzimidazole moiety adds potential antimicrobial and anticancer activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and infections.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core can modulate the activity of enzymes involved in glucose metabolism, while the benzimidazole moiety can interact with DNA or proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-[(4-CHLOROPHENYL)METHYL]-5-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE
- (5E)-3-(4-methylbenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- (5E)-3-(4-fluorobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C20H16ClN3O3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16ClN3O3S/c1-22-15-8-5-13(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-12-3-6-14(21)7-4-12/h3-10H,11H2,1-2H3/b17-10+ |
InChI Key |
OPDXGCITINTWIS-LICLKQGHSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300521.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300524.png)
![5-{3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300525.png)

![3-(2-Chloro-6-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]-2-furyl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B300528.png)
![3-(2-Chloro-6-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300530.png)

![5-[3-Allyl-4-(benzyloxy)-5-methoxybenzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300532.png)
![2-(4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B300534.png)
![2-Chloro-4-(5-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B300535.png)
![5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300536.png)

![5-[3,5-Diiodo-4-(2-propynyloxy)benzylidene]-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300538.png)
